molecular formula C21H18ClN3O2S B2891943 N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide CAS No. 1006001-39-3

N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Cat. No.: B2891943
CAS No.: 1006001-39-3
M. Wt: 411.9
InChI Key: IWUGVKSSYVFVOJ-ZHACJKMWSA-N
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Description

N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex organic compound that features a thiazole ring, a cinnamamide moiety, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-methylphenylthiourea, which is then reacted with an α-halo ketone under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the thiazole ring and the substituted phenyl group allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and the cinnamamide moiety, along with the substituted phenyl group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-[4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-14-17(22)8-5-9-18(14)24-20(27)12-16-13-28-21(23-16)25-19(26)11-10-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,24,27)(H,23,25,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUGVKSSYVFVOJ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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